molecular formula C14H7N5O4 B5819629 6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5819629
M. Wt: 309.24 g/mol
InChI Key: YUCVCTHRXHEDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of isoquinoline derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that 6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the study of 6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One possible direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the treatment of diseases such as cancer and Alzheimer's disease. Further research is also needed to fully understand its mechanism of action and optimize its use in drug development.
Conclusion
In conclusion, 6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has potential applications in the field of medicinal chemistry. Its diverse biological activities make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize its use in drug development.

Synthesis Methods

The synthesis of 6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-(4H-1,2,4-triazol-4-yl)aniline with 6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-nitro-2-(1,2,4-triazol-4-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N5O4/c20-13-9-3-1-2-8-11(19(22)23)5-4-10(12(8)9)14(21)18(13)17-6-15-16-7-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCVCTHRXHEDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N4C=NN=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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